Indolizin-5(6H)-imine hydrochloride
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Overview
Description
Indolizin-5(6H)-imine hydrochloride is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizin-5(6H)-imine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the radical cyclization/cross-coupling approach, which offers efficient heterocycle construction and high atom- and step-economy . Another method involves the use of ring-closing metathesis to construct the carbocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Indolizin-5(6H)-imine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolizine ring.
Substitution: Substitution reactions, such as Friedel-Crafts alkylation, can introduce new substituents onto the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-5-one derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .
Scientific Research Applications
Indolizin-5(6H)-imine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indolizin-5(6H)-imine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to indolizin-5(6H)-imine hydrochloride include other indolizine derivatives, such as indolizine-5-thione and thiazinoindolizines .
Uniqueness
This compound is unique due to its specific structure and the presence of the imine group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6H-indolizin-5-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-8-5-1-3-7-4-2-6-10(7)8;/h1-4,6,9H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJOPVCIXFCUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CN2C1=N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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